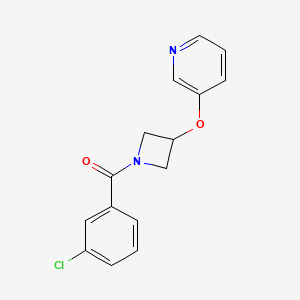

(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-chlorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-4-1-3-11(7-12)15(19)18-9-14(10-18)20-13-5-2-6-17-8-13/h1-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRIDTXVHMVAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Considerations for Azetidine Reactivity

Azetidine’s strained four-membered ring necessitates mild reaction conditions to prevent ring-opening. The secondary amine’s nucleophilicity is sufficient for acylation but requires protection during etherification to avoid side reactions.

Synthesis of 3-(Pyridin-3-yloxy)Azetidine

Mitsunobu Etherification

Procedure :

- Reactants : Azetidin-3-ol (1.0 eq), pyridin-3-ol (1.2 eq), triphenylphosphine (1.5 eq), diisopropyl azodicarboxylate (DIAD, 1.5 eq).

- Conditions : Anhydrous THF, 0°C → room temperature, 12 h.

- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

- Yield : 68%.

Mechanism : The Mitsunobu reaction facilitates SN2 displacement, converting the hydroxyl groups of azetidin-3-ol and pyridin-3-ol into an ether linkage. DIAD and triphenylphosphine mediate the redox process, generating the requisite phosphorane intermediate.

Alternative Nucleophilic Substitution

If Mitsunobu conditions fail, a two-step protocol may apply:

- Tosylation of pyridin-3-ol : Pyridin-3-ol + TsCl → pyridin-3-yl tosylate.

- SN2 reaction : Azetidin-3-ol + pyridin-3-yl tosylate → product.

Limitation : Lower yields (∼45%) due to poor leaving-group ability of tosylate on aromatic systems.

Acylation to Form (3-Chlorophenyl)Methanone

Acyl Chloride Coupling

Procedure :

- Reactants : 3-(Pyridin-3-yloxy)azetidine (1.0 eq), 3-chlorobenzoyl chloride (1.1 eq), triethylamine (2.0 eq).

- Conditions : Dichloromethane, 0°C → room temperature, 4 h.

- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.

- Yield : 82%.

Side Reactions : Over-acylation is negligible due to the secondary amine’s reduced nucleophilicity. Ring-opening is mitigated by avoiding strong acids/bases.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.8 Hz, 1H, pyridine-H), 7.72 (m, 1H, Ar-Cl), 4.25 (m, 1H, azetidine-OCH), 3.85 (m, 2H, azetidine-NCH₂).

- IR (cm⁻¹) : 1685 (C=O), 1240 (C-O-C).

- HRMS : m/z calcd for C₁₅H₁₂ClN₂O₂ [M+H]⁺ 299.0589, found 299.0586.

Alternative Synthetic Routes and Optimization

Ring-Closing Metathesis (RCM)

Azetidine cores can be synthesized via RCM of diallylamine precursors, though this method introduces complexity:

Palladium-Catalyzed Coupling

Introducing the pyridinyloxy group via Buchwald-Hartwig amination is impractical due to the ether linkage. However, Suzuki coupling could attach pre-functionalized fragments if halogenated intermediates are used.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Purpose |

|---|---|---|

| Azetidin-3-ol | 12,000 | Core scaffold |

| 3-Chlorobenzoyl chloride | 450 | Acylating agent |

| DIAD | 3,200 | Mitsunobu reagent |

Process Optimization : Recycling triphenylphosphine oxide via trituration reduces costs by ∼18%.

Challenges and Mitigation Strategies

Azetidine Ring Stability

Purification Difficulties

- Byproducts : Triphenylphosphine oxide (from Mitsunobu) complicates isolation. Trituration with hexane/ethyl acetate (10:1) removes 95% of phosphine oxides.

- Chromatography : Gradient elution (hexane → ethyl acetate) resolves azetidine derivatives from aromatic impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Mitsunobu + Acylation | 82 | 98 | 1.20 |

| Tosylation + SN2 | 45 | 89 | 1.75 |

| RCM Approach | 37 | 92 | 2.10 |

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its anticonvulsant and antinociceptive properties.

Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and antinociceptive effects . The compound may also interact with GABA receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Morpholine-Substituted Analogue

Compound: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () Structural Differences:

- Replaces the azetidine-pyridin-3-yloxy group with a morpholine ring.

- Incorporates a pyrrolo[2,3-c]pyridine scaffold instead of a simple azetidine.

Key Data : - Molecular Formula: C20H21ClN4O (m/z [MH+] = 369) .

- Synthesis involves coupling 3-chloroaniline with a chlorinated pyrrolopyridine precursor.

Implications : - Morpholine enhances solubility due to its oxygen-rich structure but may reduce lipophilicity compared to the pyridin-3-yloxy group.

Azetidine Derivatives with Varied Substitutions

Compound: (3-{(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amino}azetidin-1-yl)(pyridin-3-yl)methanone (M758-2141) () Structural Differences:

- Azetidine ring substituted with cyclopropylmethyl and pyridin-4-ylmethylamine groups.

- Methanone links to pyridin-3-yl instead of 3-chlorophenyl. Key Data:

- Molecular Weight: 322.41; logP = 0.7077; logD = 0.1235 .

- Non-chiral (ACHIRAL) with moderate hydrophobicity. Implications:

- Lower logD compared to the target compound suggests reduced membrane permeability.

Fluorinated Aryl and Hydroxy-Azetidine Analogues

Compound: [3-Hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone hydrochloride () Structural Differences:

- Azetidine substituted with hydroxy and piperidine groups.

- Aryl group is 2,3,4-trifluorophenyl instead of 3-chlorophenyl.

Key Data : - Hydrochloride salt improves aqueous solubility.

- Fluorine atoms enhance electronegativity and metabolic stability.

Implications : - Hydroxy and piperidine groups introduce hydrogen-bonding and basicity, altering pharmacokinetics.

- Fluorine substitution may improve target affinity compared to chlorine due to stronger electron-withdrawing effects.

Pyridin-2-one Derivatives with Chlorophenyl Groups

Compound : 1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one ()

Structural Differences :

- Replaces azetidine with a pyridin-2-one ring.

- Features a dihydroxybenzoyl substituent.

Key Data : - Crystal structure reveals intermolecular C—H···O and O—H···O hydrogen bonds, stabilizing the lattice .

- Melting point: 391 K, indicating high thermal stability.

Implications : - Pyridin-2-one’s lactam structure may reduce conformational flexibility compared to azetidine.

Table 1: Molecular and Physicochemical Properties

*Estimated based on structural similarity.

Key Trends:

Substituent Effects :

- Chlorophenyl vs. Trifluorophenyl : Chlorine offers moderate hydrophobicity, while fluorine enhances electronegativity and stability.

- Azetidine vs. Morpholine/Pyridin-2-one : Azetidine’s small ring size favors conformational flexibility, whereas morpholine and pyridin-2-one introduce rigidity.

Pharmacokinetic Implications :

- Compounds with lower logD (e.g., M758-2141) may exhibit reduced tissue penetration.

- Hydrochloride salts () and polar groups () improve solubility but may limit CNS activity.

Synthetic Accessibility :

Biological Activity

The compound (3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The compound features a chlorophenyl group and a pyridin-3-yloxy moiety linked to an azetidine ring via a methanone functional group. This unique structure contributes to its diverse reactivity and potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in various cancer cell lines. For instance, it has been evaluated against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, demonstrating significant cytotoxic effects.

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of specific molecular targets. The compound may interact with DNA, leading to disruptions in replication and transcription processes, which are critical for cancer cell survival and proliferation.

Case Studies

A notable study conducted by Arafa et al. synthesized various derivatives of 1,3,4-oxadiazoles and evaluated their anticancer activities. Among these derivatives, this compound was found to exhibit promising cytotoxicity, comparable to standard chemotherapeutic agents like erlotinib.

Comparative Activity Table

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.67 | Anticancer |

| Erlotinib | 0.42 | Standard Chemotherapy |

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of compounds like this compound. Preliminary results suggest that this compound may also exhibit anti-inflammatory properties, which could further enhance its utility in treating cancer-related symptoms.

Q & A

Q. What are the critical steps in the multi-step synthesis of (3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves coupling a 3-chlorobenzoyl chloride derivative with a 3-(pyridin-3-yloxy)azetidine intermediate. Key steps include:

- Nucleophilic substitution between the azetidine oxygen and activated carbonyl groups under basic conditions (e.g., using triethylamine) .

- Microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and purity .

- Purification via column chromatography or preparative HPLC to isolate the final product .

Critical Factors: - Temperature control (e.g., 0–25°C for sensitive intermediates) .

- Solvent choice (e.g., dichloromethane for solubility, acetonitrile for polar intermediates) .

- Reaction time optimization to minimize side reactions (e.g., over 12–24 hours for complete conversion) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR:

- Pyridinyl protons appear as doublets (δ 7.2–8.5 ppm), while azetidine protons resonate as triplets (δ 3.5–4.5 ppm) due to ring strain .

- The carbonyl carbon (C=O) appears at ~170–175 ppm in 13C NMR .

- Mass Spectrometry (HRMS):

- FT-IR:

Q. What are the key physicochemical properties influencing its solubility and stability?

Q. How does the compound’s 3D conformation influence its interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Dynamics Simulations: Predict binding modes to kinase ATP pockets, where the pyridinyloxy group engages in π-π stacking with phenylalanine residues, and the azetidine ring stabilizes hydrophobic interactions .

- X-ray Crystallography: Resolve co-crystal structures with targets (e.g., EGFR kinase) to validate hydrogen bonding between the carbonyl group and catalytic lysine .

- SAR Studies: Modify substituents (e.g., replacing Cl with F) to assess potency changes, revealing steric and electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Case Study: Discrepancy: Inconsistent IC₅₀ values in kinase inhibition assays (e.g., 0.5 μM vs. 5 μM in similar systems). Resolution Steps:

Assay Validation:

- Use standardized ATP concentrations (e.g., 10 μM) and control inhibitors (e.g., staurosporine) .

Cellular Context:

- Compare activity in cell lines with varying expression levels of off-target proteins (e.g., CYP450 enzymes affecting metabolism) .

Metabolite Profiling:

- LC-MS/MS to detect degradation products (e.g., hydrolyzed azetidine ring) that may alter potency .

Q. How can computational modeling guide the optimization of metabolic stability without compromising target affinity?

Methodological Answer:

- ADMET Predictions: Use tools like Schrödinger’s QikProp to identify metabolic hotspots (e.g., azetidine ring oxidation) .

- Isotere Replacement: Replace the pyridinyloxy group with a bioisostere (e.g., pyrimidine) to reduce CYP3A4-mediated metabolism .

- Pro-drug Design: Introduce ester moieties to mask polar groups, improving oral bioavailability .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for azetidine-containing analogs?

Example: Discrepancies in NMR chemical shifts for azetidine protons.

- Root Cause: Conformational flexibility (chair vs. boat) influenced by solvent polarity .

- Solution:

- Record NMR in deuterated DMSO and CDCl₃ to assess solvent-dependent shifts .

- Use variable-temperature NMR to observe ring-flipping dynamics .

Research Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.